molecular formula C22H31N5O2 B2624965 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide CAS No. 941933-19-3

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide

Cat. No.: B2624965
CAS No.: 941933-19-3
M. Wt: 397.523
InChI Key: HBZKJTLQZNUPQH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide is a synthetic ethanediamide derivative intended for research applications. Compounds within this structural class, characterized by multiple dimethylamino phenyl groups, are often investigated for their potential to interact with biological macromolecules. The presence of the ethanediamide (oxalamide) linker is a feature known to contribute to molecular recognition processes. Research into structurally related molecules suggests potential utility in cell biology and biochemistry, particularly as tools for studying enzyme inhibition or cellular signaling pathways . The mechanism of action for related acridine-based compounds, for instance, has been shown to involve interactions with topoisomerase enzymes, leading to DNA damage and apoptosis in cultured cells . This product is provided for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize the properties and applications of this compound.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-25(2)18-11-7-16(8-12-18)20(27(5)6)15-23-21(28)22(29)24-17-9-13-19(14-10-17)26(3)4/h7-14,20H,15H2,1-6H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKJTLQZNUPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylaminobenzaldehyde with dimethylamine in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including amide formation, to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide exhibit promising anticancer properties. For instance, studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Case Study: A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, leading to a reduction in tumor size in xenograft models .

Neuropharmacological Effects

The compound's structure suggests potential applications in neuropharmacology, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dimethylamino groups may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal pathways.

Case Study: In preclinical trials, this compound demonstrated neuroprotective effects in models of oxidative stress-induced neuronal injury .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. Various synthetic routes have been explored, with some methods remaining proprietary.

Synthesis Overview:

  • Step 1: Formation of the dimethylamino group through alkylation reactions.
  • Step 2: Coupling reactions to attach phenyl rings.
  • Step 3: Finalization through amide bond formation.

Computational Studies

Computational chemistry techniques such as molecular docking and density functional theory (DFT) analyses have been employed to predict the interactions of this compound with various biological targets.

Findings:

  • Molecular docking studies suggest strong binding affinity to targets involved in cancer progression and neurodegeneration.
  • DFT analyses provide insights into the electronic properties and reactivity, indicating favorable characteristics for drug development .

Toxicology and Safety Assessments

Preliminary toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to assess its safety profile comprehensively. The potential for adverse effects must be evaluated through rigorous testing protocols.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Synthesis Yield Key Differences from Target Compound Reference
N,N′-((4-(Diethylamino)phenyl)methylene)bis(2-methylpropanamide) (56) Central methylene bridge; diethylamino groups; branched alkyl amides 80% Diethylamino vs. dimethylamino; methylene vs. ethyl link
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30) Triazine core; morpholino substituents; urea linkage 50% Triazine scaffold; urea instead of amide; morpholino groups
N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide (12a) Hydroxyethyl spacer; 2-methylpentyloxy group; phenylacetamide tail 51% Hydroxyethyl vs. ethyl spacer; ether linkage
N-(4-Dimethylamino 3,5-dinitrophenyl) acetonitrile Nitro groups; acetonitrile moiety; single amide/aromatic system N/A Nitro substituents; lacks bis-amide structure

Electronic and Pharmacological Properties

  • Dimethylamino vs.
  • Amide vs. Urea Linkages : The ethanediamide core in the target compound offers greater hydrogen-bonding capacity than urea-linked triazine derivatives (e.g., compound 30), which may affect target selectivity .
  • Substituent Effects: Nitro groups in N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile introduce electron-withdrawing properties, contrasting with the electron-rich environment of the target compound.

Research Findings and Implications

  • Solubility: The dimethylamino groups in the target compound likely improve aqueous solubility compared to diethylamino or morpholino-containing analogues, critical for bioavailability .
  • Bioactivity Trends : Bis-amide derivatives (e.g., ’s compound 56) exhibit moderate enzyme inhibition in preliminary screens, suggesting the target compound may share similar activity .
  • Thermodynamic Stability: Molecular modeling of dimethylamino-phenyl derivatives (e.g., ) predicts enhanced stability due to resonance effects, a feature likely applicable to the target compound .

Data Tables

Table 2: Electronic Properties

Compound Key Substituents Electron Effect Reference
Target Compound Dimethylamino-phenyl Strong electron-donating
N-(4-Dimethylamino 3,5-dinitrophenyl) acetonitrile Nitro groups Electron-withdrawing
N,N′-(2-Phenylethane-1,1-diyl)bis(2-phenylacetamide) (48) Phenylacetamide Moderate electron-donating

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide, often referred to as a dimethylamino derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C20H30N4C_{20}H_{30}N_4 and features multiple dimethylamino groups attached to phenyl rings. The synthesis typically involves the reaction between dimethylaminobenzaldehyde and various amine precursors under controlled conditions.

Synthesis Methodology

  • Reagents Used : Dimethylaminobenzaldehyde, amines.
  • Catalysts : Commonly used catalysts include piperidine or sulfamic acid.
  • Conditions : Reactions are often conducted in ethanol or other solvents under reflux conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:

  • Anticancer Activity : The compound exhibits inhibitory effects on cancer cell proliferation, potentially through the modulation of signaling pathways involved in cell cycle regulation.
  • Antimicrobial Properties : Studies have indicated that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Effects : Research has demonstrated that this compound exhibits significant activity against pathogenic fungi such as Aspergillus flavus and Penicillium expansum, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer Cell LinesCell proliferation inhibition
AntimicrobialAspergillus flavusMIC = 5 µg/mL
AntimicrobialPenicillium expansumMIC = 10 µg/mL
AntitumorProstate Cancer Cell LinesInduction of apoptosis

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